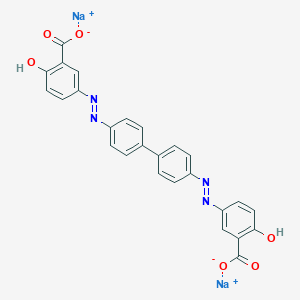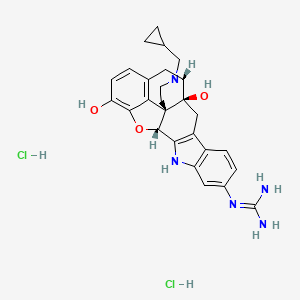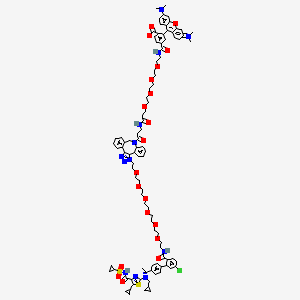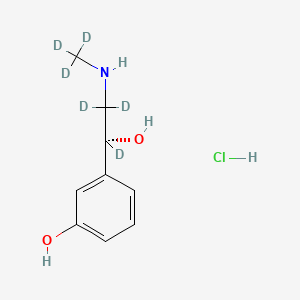
Chrysamine G disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a lipophilic compound that can penetrate the blood-brain barrier and is primarily used as a probe for amyloid deposition in Alzheimer’s disease . Chrysamine G binds to beta-amyloid fibrils, making it useful in quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chrysamine G is synthesized through a series of chemical reactions involving the coupling of 3-acetylamino-N,N-diethylaniline with 2-hydroxybenzoic acid. The process involves double nitriding and subsequent coupling reactions . The compound is then purified to achieve a high level of purity, typically ≥95% (HPLC) .
Industrial Production Methods
Industrial production of Chrysamine G involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chrysamine G undergoes various chemical reactions, including:
Oxidation: Chrysamine G can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Chrysamine G can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chrysamine G has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying amyloid fibrils and protein aggregation.
Medicine: Utilized in pathological studies to quantify cerebral amyloid β deposition in Alzheimer’s disease.
Wirkmechanismus
Chrysamine G exerts its effects by binding to beta-amyloid fibrils. This binding inhibits the aggregation of amyloid β, thereby reducing amyloid plaque formation in the brain. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting cerebral amyloid deposits . The molecular targets include beta-amyloid proteins, and the pathways involved are related to amyloid aggregation and deposition .
Vergleich Mit ähnlichen Verbindungen
Chrysamine G is compared with other similar compounds such as Congo red and curcumin analogs. Unlike Congo red, Chrysamine G is more lipophilic and can cross the blood-brain barrier more effectively . Curcumin analogs also show promise in inhibiting amyloid aggregation, but Chrysamine G has a higher affinity for beta-amyloid fibrils .
List of Similar Compounds
- Congo red
- Curcumin analogs
- Direct Blue 6
- Direct Blue 15
- Sudan Orange G
Chrysamine G stands out due to its high affinity for beta-amyloid fibrils and its ability to penetrate the blood-brain barrier, making it a valuable tool in Alzheimer’s disease research .
Eigenschaften
Molekularformel |
C26H16N4Na2O6 |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
AZOPGDOIOXKJRA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)








